4-Amino-1-ethylpyrazol-5-yl morpholin-4-yl ketone
Description
Properties
IUPAC Name |
(4-amino-2-ethylpyrazol-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-14-9(8(11)7-12-14)10(15)13-3-5-16-6-4-13/h7H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTYABCDDZLELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202485 | |
| Record name | (4-Amino-1-ethyl-1H-pyrazol-5-yl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-31-5 | |
| Record name | (4-Amino-1-ethyl-1H-pyrazol-5-yl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Amino-1-ethyl-1H-pyrazol-5-yl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 1 Ethylpyrazol 5 Yl Morpholin 4 Yl Ketone and Its Analogues
Retrosynthetic Analysis of 4-Amino-1-ethylpyrazol-5-yl Morpholin-4-yl Ketone
A retrosynthetic analysis of the target compound, this compound, outlines a logical pathway for its synthesis by disconnecting the molecule at key bonds to identify plausible starting materials.
The most intuitive primary disconnection is at the amide bond of the C5-ketone linkage. This bond can be formed through a standard acylation reaction, separating the molecule into two key synthons: the activated 4-amino-1-ethylpyrazole-5-carboxylic acid derivative (or a related precursor) and morpholine (B109124).
A further disconnection of the 4-amino-1-ethylpyrazole core reveals the pyrazole (B372694) ring itself. The formation of a substituted pyrazole ring is commonly achieved via a cyclocondensation reaction. This leads to two fundamental building blocks: an ethylhydrazine (B1196685) synthon, which provides the N1-N2 atoms and the N1-ethyl group, and a three-carbon chain with appropriate functional groups at the C1 and C3 positions to facilitate cyclization and ultimately give rise to the C4-amino and C5-carbonyl functionalities. A suitable three-carbon precursor could be a derivative of a β-ketonitrile or a 1,3-dicarbonyl compound bearing a nitrogen-based functional group at the central carbon.
This analysis suggests a forward synthesis commencing with the formation of the substituted pyrazole ring, followed by functional group manipulations and the final acylation step to introduce the morpholine ketone.
Synthesis of the 4-Amino-1-ethylpyrazole Core
The synthesis of the central 4-amino-1-ethylpyrazole scaffold is a critical phase that involves the formation of the heterocyclic ring and the precise installation of the required substituents at the N1 and C4 positions.
Cyclization Reactions for Pyrazole Ring Formation
The construction of the pyrazole ring is a foundational step in heterocyclic chemistry, with several established methods. The most common approach is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a method known as the Knorr pyrazole synthesis. nih.govwikipedia.org Variations of this reaction using different 1,3-bielectrophilic partners are widely employed to create diverse pyrazole structures.
Alternative strategies include:
[3+2] Cycloaddition Reactions: These involve the reaction of a 1,3-dipole, such as a diazo compound or nitrilimine, with an alkyne or alkene. organic-chemistry.orgacs.org For instance, the reaction of diazoacetonitrile with nitroolefins can yield multisubstituted cyanopyrazoles. organic-chemistry.org
Condensation with α,β-Unsaturated Compounds: α,β-unsaturated ketones and aldehydes can react with hydrazines to form pyrazoline intermediates, which are then oxidized to the aromatic pyrazole ring. organic-chemistry.orgnih.gov
Electrophilic Cyclization: α,β-Alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes or ketones, can undergo electrophilic cyclization in the presence of reagents like molecular iodine to afford substituted pyrazoles. acs.org
The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the target molecule, a method that facilitates the eventual introduction of the C4-amino group is preferential.
| Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Knorr Synthesis | 1,3-Diketone + Hydrazine | Classic, versatile method for substituted pyrazoles. | wikipedia.org |
| From α,β-Unsaturated Hydrazones | β,γ-Unsaturated Hydrazone + Cu-catalyst | Proceeds via a hydrazonyl radical followed by cyclization. | organic-chemistry.org |
| From Alkynes | α,β-Alkynic Hydrazones + Electrophile (e.g., I₂) | Provides access to 4-halopyrazoles. | acs.org |
| Multicomponent Reactions | Alkyne + Nitrile + Ti Imido Complex | Modular method that avoids the use of hydrazine reagents. | nih.gov |
Strategic Introduction of the N1-Ethyl Group
The introduction of the ethyl group at the N1 position of the pyrazole ring requires careful consideration of regioselectivity. Direct alkylation of an NH-pyrazole can lead to a mixture of N1 and N2 alkylated isomers because the two nitrogen atoms have different electronic environments.
Two primary strategies can be employed:
Pre-functionalization: The synthesis can start with ethylhydrazine as the nitrogen-containing precursor. Its reaction with a suitable 1,3-dicarbonyl compound will directly and unambiguously install the ethyl group at the N1 position, assuming the reaction conditions are controlled to favor the desired cyclization pathway.
Post-cyclization Alkylation: An existing NH-pyrazole can be alkylated using an ethylating agent (e.g., ethyl iodide or diethyl sulfate). To control the regioselectivity, factors such as the choice of base, solvent, and the steric and electronic nature of the substituents on the pyrazole ring are crucial. researchgate.net For example, bulky substituents at the C5 position can sterically hinder the N1 position, favoring alkylation at N2. Conversely, specific reaction conditions, such as using K₂CO₃ in DMSO, have been shown to achieve regioselective N1-alkylation for certain 3-substituted pyrazoles. researchgate.net
| Strategy | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Pre-functionalization | Use of ethylhydrazine in the initial cyclization reaction. | Excellent regiocontrol, direct formation of the N1-ethylated core. | Availability and stability of ethylhydrazine may be a concern. | nih.gov |
| Post-cyclization Alkylation | Alkylation of a pre-formed NH-pyrazole. | Allows for late-stage diversification. | Potential for forming isomeric mixtures (N1 vs. N2), requiring separation or optimized conditions. | researchgate.net |
Methods for C4-Amino Group Installation and Functionalization
The installation of an amino group at the C4 position is a key transformation. Several synthetic routes can achieve this:
Reduction of a Nitro Group: A common and reliable method is the nitration of the pyrazole ring at the C4 position, followed by reduction. The nitration step can be achieved using standard nitrating agents. The subsequent reduction of the 4-nitropyrazole to the 4-aminopyrazole can be performed using various reducing agents, such as SnCl₂ in HCl or catalytic hydrogenation (e.g., with Pd/C). mdpi.comchim.iturfu.ru
From 4-Hydroxyiminopyrazoles: An alternative route involves the nitrosation of a pyrazolone (B3327878) at the C4 position to form a 4-hydroxyimino derivative. This group can then be reduced to the amino group. Reagents like zinc in acetic and hydrochloric acid or catalytic hydrogenation have been successfully used for this reduction. mdpi.com
Thorpe-Ziegler Cyclization: This method can be used to construct the 4-aminopyrazole ring directly. It involves the base-catalyzed intramolecular cyclization of a dinitrile precursor, which is formed from the alkylation of a dicyanohydrazone. chim.it
From β-Ketonitriles: While the condensation of β-ketonitriles with hydrazines typically yields 5-aminopyrazoles, specific precursors can be designed to produce 4-amino isomers. beilstein-journals.org For example, the reaction of ethyl 2-cyano-2-(2-arylhydrazinylidene)acetates with halo ketones can lead to 4-aminopyrazoles. researchgate.net
Once installed, the C4-amino group can be further functionalized if necessary, for example, through acylation or alkylation, although for the target compound, the primary amino group is retained. acs.org
Construction of the C5-Ketone Linkage
The final stage of the synthesis involves creating the ketone linkage between the C5 position of the pyrazole ring and the morpholine nitrogen. This is typically achieved through an acylation reaction.
Acylation Approaches at the Pyrazole C5-Position
Introducing a carbonyl group at the C5 position of the pyrazole ring can be accomplished through several methods, often requiring pre-functionalization of this position to facilitate the reaction.
Acylation via an Organometallic Intermediate: A common approach involves creating a nucleophilic center at C5. This can be done by deprotonating the C5-H with a strong base (e.g., n-BuLi) if the proton is sufficiently acidic, or through a metal-halogen exchange from a 5-halopyrazole. The resulting organolithium or Grignard reagent can then react with a suitable morpholine-based electrophile, such as morpholine-4-carbonyl chloride, to form the desired ketone.
Friedel-Crafts Acylation: Direct acylation of the pyrazole ring at the C5 position is possible but can be challenging due to the electron-rich nature of the ring and potential side reactions. The regioselectivity can be an issue, and often a mixture of products is obtained. academie-sciences.fr The presence of directing groups on the ring can help control the position of acylation.
From a C5-Carboxylic Acid: A highly controlled and common method is to start with a pyrazole that is already functionalized with a carboxylic acid at the C5 position (4-amino-1-ethylpyrazole-5-carboxylic acid). This carboxylic acid can be "activated" by converting it into a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (e.g., HATU, HOBt). The activated species then readily reacts with morpholine in the presence of a base to form the target amide (ketone) linkage.
Palladium-Catalyzed Carbonylative Coupling: Modern cross-coupling techniques can also be employed. For instance, a 5-halopyrazole could undergo a palladium-catalyzed carbonylative coupling reaction with morpholine in the presence of carbon monoxide to install the ketone functionality directly.
Cross-Coupling Methodologies for Carbonyl Introduction
The introduction of a carbonyl group at the C-5 position of the 4-amino-1-ethylpyrazole scaffold is a critical step in the synthesis of the target compound. This transformation can be achieved through several modern synthetic methodologies, most notably palladium-catalyzed carbonylation, which offers a direct route to carboxylic acid derivatives from corresponding halides.
A viable strategy commences with a suitably substituted 5-halopyrazole. Palladium-catalyzed carbonylation reactions are powerful tools for converting aryl and heteroaryl halides into esters, amides, or carboxylic acids by introducing a molecule of carbon monoxide (CO). nih.govnih.gov For the synthesis of a precursor to this compound, a 4-amino-1-ethyl-5-halopyrazole would serve as the starting material. The reaction, typically catalyzed by a palladium(0) or palladium(II) species, would proceed in the presence of CO gas and a nucleophile. For instance, conducting the carbonylation in an alcohol solvent (alkoxycarbonylation) would yield the corresponding pyrazole-5-carboxylate ester. This ester is an excellent precursor for the subsequent amidation step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govmdpi.com
Alternatively, electrophilic acylation methods like the Friedel-Crafts reaction can be considered, although they present challenges with electron-rich heterocycles like pyrazoles due to potential complexation with the Lewis acid catalyst. researchgate.net Such reactions typically favor substitution at the C-4 position; therefore, to direct acylation to the C-5 position, the C-4 position would need to be occupied by a blocking group that can be removed later. Milder Lewis acids such as TiCl₄ or SnCl₄ may be more suitable than AlCl₃ for this purpose. researchgate.net
Another approach is the Vilsmeier-Haack reaction, which effectively introduces a formyl group (-CHO) onto electron-rich heterocyclic rings. researchgate.netbohrium.com This reaction would yield a pyrazole-4-carbaldehyde if the C-4 position is unsubstituted. To achieve C-5 formylation, a C-4 substituted pyrazole would be necessary. The resulting aldehyde can then be oxidized to the corresponding carboxylic acid, a direct precursor for the final ketone product. Microwave-assisted Vilsmeier-Haack reactions have been shown to improve yields and significantly reduce reaction times. bohrium.comresearchgate.net
| Methodology | Typical Reagents | Position Targeted | Key Considerations |
|---|---|---|---|
| Palladium-Catalyzed Carbonylation | 5-Halopyrazole, Pd Catalyst, CO, Nucleophile (e.g., ROH) | C-5 | Requires a pre-functionalized 5-halopyrazole. Offers direct route to esters or acids. nih.govnih.gov |
| Friedel-Crafts Acylation | Pyrazole, Acyl Chloride, Lewis Acid (e.g., TiCl₄) | C-4 (typically), C-5 (with C-4 blocked) | Risk of catalyst complexation. Regioselectivity can be an issue. researchgate.net |
| Vilsmeier-Haack Reaction | Pyrazole, Vilsmeier Reagent (POCl₃, DMF) | C-4 (typically), C-5 (with C-4 blocked) | Yields an aldehyde, requiring a subsequent oxidation step to the carboxylic acid. researchgate.netmdpi.com |
Integration of the Morpholin-4-yl Moiety
Once the pyrazole-5-carboxylic acid or its ester derivative is obtained, the final step is the formation of the amide bond with morpholine.
Nucleophilic Addition of Morpholine Derivatives
The most direct and widely used method for forming the (pyrazol-5-yl)(morpholino)methanone structure is the nucleophilic acyl substitution reaction between an activated pyrazole-5-carboxylic acid and morpholine. The carboxylic acid is typically activated in situ using standard peptide coupling reagents. A variety of such reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). mdpi.com These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the secondary amine of morpholine to form the stable amide bond.
Derivatization of Precursor Ketones with Morpholine
An alternative to in situ activation involves converting the pyrazole-5-carboxylic acid into a more stable but still reactive derivative, such as an acid chloride or an activated ester. Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding pyrazole-5-carbonyl chloride. ciac.jl.cn This highly electrophilic intermediate reacts rapidly and cleanly with morpholine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct, to afford the desired this compound. This two-step procedure is robust and frequently used for the synthesis of pyrazole carboxamides. acs.orgscience.gov
Convergent and Divergent Synthetic Strategies for Analogues of this compound
The generation of a library of analogues based on the this compound scaffold can be approached using either convergent or divergent synthetic strategies.
Conversely, a divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of different products. nih.govrsc.orgnih.gov A suitable intermediate for this purpose would be ethyl 4-amino-1-ethylpyrazole-5-carboxylate. From this central molecule, a library of analogues can be generated through two main pathways:
Amine Derivatization: The ester at C-5 can be hydrolyzed to the carboxylic acid and then coupled with a diverse range of primary and secondary amines (including morpholine) to generate a variety of C-5 amides.
Amino Group Functionalization: The amino group at C-4 can be subjected to various reactions such as acylation, sulfonylation, or alkylation to introduce diverse substituents at this position, while retaining the (morpholin-4-yl)methanone moiety at C-5.
This divergent approach is highly effective for structure-activity relationship (SAR) studies, as it allows for the systematic modification of different parts of the molecule from a readily accessible common precursor.
| Strategy | Description | Key Intermediate Example | Advantages |
|---|---|---|---|
| Convergent | Separate synthesis of key fragments followed by late-stage coupling. unicamp.br | 1-Ethyl-5-lithiopyrazol-4-amine + Morpholine-4-carbonyl chloride | High overall efficiency for complex targets; allows for independent fragment optimization. |
| Divergent | Modification of a common precursor to generate a library of related compounds. nih.govrsc.org | Ethyl 4-amino-1-ethylpyrazole-5-carboxylate | Ideal for SAR studies; efficient for creating a large number of analogues from one starting point. |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For the large-scale synthesis of this compound, optimization of each synthetic step is critical to ensure efficiency, safety, and cost-effectiveness. Key parameters that require careful tuning include reaction temperature, pressure, catalyst selection and loading, and solvent choice. researchgate.net
In the carbonylation step, if a palladium-catalyzed route is chosen, minimizing the catalyst loading while maintaining high conversion is a primary goal. This involves screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands. The pressure of carbon monoxide and the reaction temperature are also critical variables that must be optimized to maximize yield and minimize reaction time. google.com
For the amide bond formation step, a one-pot protocol is often preferred for process efficiency. asiaresearchnews.com The choice of coupling reagent and solvent can significantly impact yield and purity. For large-scale reactions, using a less expensive coupling agent and minimizing the use of hazardous solvents are important considerations. The reaction temperature for the coupling is also optimized to ensure complete reaction without promoting side reactions or product degradation. Removal of byproducts from the coupling reaction is another key aspect; for example, using water-soluble carbodiimides (like EDC) allows for easy removal of the urea (B33335) byproduct through aqueous extraction. Careful control of stoichiometry and reaction time is essential to drive the reaction to completion and simplify purification, ultimately leading to a robust and scalable synthetic process.
Advanced Spectroscopic and Structural Characterization of 4 Amino 1 Ethylpyrazol 5 Yl Morpholin 4 Yl Ketone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Detailed experimental NMR data for 4-Amino-1-ethylpyrazol-5-yl morpholin-4-yl ketone is not available in the public domain. A full structural elucidation would require the following analyses:
Proton (¹H) NMR Spectral Assignment and Interpretation
An analysis of the ¹H NMR spectrum would be expected to reveal signals corresponding to the protons of the ethyl group (a quartet and a triplet), the pyrazole (B372694) ring proton, the amino group protons, and the protons of the morpholine (B109124) ring. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the molecule, including those in the ethyl group, the pyrazole ring, the ketone carbonyl group, and the morpholine ring. The chemical shifts would be indicative of the hybridization and chemical environment of each carbon.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the complete structure, a suite of 2D NMR experiments would be necessary:
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethyl and morpholine fragments.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, crucial for connecting the ethyl, pyrazole, ketone, and morpholine moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, helping to define the molecule's preferred conformation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion. This precise mass measurement would allow for the unambiguous determination of the elemental formula of this compound, confirming its atomic composition.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification in this compound
An IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations would include N-H stretching frequencies for the amino group, C-H stretching for the alkyl and aromatic components, a strong C=O stretching frequency for the ketone, and C-N and C-O stretching frequencies associated with the pyrazole and morpholine rings.
X-ray Crystallography for Definitive Solid-State Structural Analysis
If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Without access to peer-reviewed scientific literature or database entries containing this specific experimental data, it is not possible to generate the detailed article as outlined.
Determination of Molecular Geometry and Bond Parameters
A definitive determination of the molecular geometry and bond parameters for this compound would necessitate crystallographic data. This data would provide precise measurements of bond lengths and angles within the molecule. For instance, the planarity of the pyrazole ring, the chair or boat conformation of the morpholine ring, and the spatial relationship between these two moieties would be elucidated.
Table 1: Hypothetical Bond Lengths and Angles
| Parameter | Expected Value (Å or °) |
| C-N (Pyrazole Ring) | ~1.35 - 1.38 |
| N-N (Pyrazole Ring) | ~1.34 |
| C=O (Ketone) | ~1.23 |
| C-N (Morpholine Ring) | ~1.47 |
| C-O (Morpholine Ring) | ~1.43 |
| C-N-C (Morpholine Ring) | ~112° |
| O-C-C (Morpholine Ring) | ~110° |
| Pyrazole Ring Dihedral Angle | Near 0° (planar) |
Note: The values in this table are illustrative and based on general values for similar chemical structures. They are not experimental data for the specific compound .
Analysis of Intermolecular Interactions and Packing Arrangements
The analysis of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. These interactions are typically identified through crystallographic studies. For a molecule like this compound, one would expect various types of non-covalent interactions. The primary amino group on the pyrazole ring is a potent hydrogen bond donor, while the ketone oxygen, the morpholine oxygen, and the pyrazole nitrogen atoms can act as hydrogen bond acceptors.
The crystal packing would likely be influenced by a network of these hydrogen bonds, potentially leading to the formation of dimers, chains, or more complex three-dimensional architectures. Pi-stacking interactions between the aromatic pyrazole rings of adjacent molecules could also play a role in stabilizing the crystal lattice.
Table 2: Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| Hydrogen Bond | N-H (Amino) | O=C (Ketone) | ~2.8 - 3.2 |
| Hydrogen Bond | N-H (Amino) | O (Morpholine) | ~2.9 - 3.3 |
| Hydrogen Bond | N-H (Amino) | N (Pyrazole) | ~3.0 - 3.4 |
| π-π Stacking | Pyrazole Ring | Pyrazole Ring | ~3.3 - 3.8 |
Note: This table presents potential interactions. The actual interactions and their geometries would need to be confirmed by experimental data.
Conformational Analysis in the Crystalline State
The conformational analysis in the solid state would focus on the rotational freedom around the single bonds connecting the different functional groups. A key aspect would be the torsion angle between the pyrazole ring and the ketone group, which would define their relative orientation. Additionally, the conformation of the ethyl group attached to the pyrazole ring and the specific chair, boat, or twist-boat conformation of the morpholine ring would be determined.
The observed conformation in the crystalline state is the one that represents a minimum in the lattice energy, which is a combination of intramolecular and intermolecular forces. It is important to note that the conformation in the solid state may not be the same as the preferred conformation in solution.
Table 3: Key Torsional Angles for Conformational Analysis
| Torsional Angle | Description |
| N(pyrazole)-C(pyrazole)-C(ketone)-O(ketone) | Defines the orientation of the ketone relative to the pyrazole ring. |
| C(pyrazole)-N(pyrazole)-C(ethyl)-C(ethyl) | Describes the conformation of the ethyl substituent. |
| C(morpholine)-N(morpholine)-C(ketone)-C(pyrazole) | Defines the orientation of the morpholine ring relative to the ketone. |
Note: The specific values for these torsional angles would be derived from crystallographic analysis.
Computational and Theoretical Investigations of 4 Amino 1 Ethylpyrazol 5 Yl Morpholin 4 Yl Ketone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting molecular properties. eurasianjournals.com These methods provide a detailed picture of the electron distribution and energy levels within a molecule, which are key determinants of its structure and chemical reactivity.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is typically achieved using Density Functional Theory (DFT), a method that balances computational cost and accuracy effectively. nih.gov For heterocyclic systems like the target molecule, a common and reliable approach involves the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p). nih.govresearchgate.net
This process calculates the potential energy of the molecule for various atomic arrangements until a minimum energy conformation is found. The resulting geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For 4-Amino-1-ethylpyrazol-5-yl morpholin-4-yl ketone, the pyrazole (B372694) ring is expected to be largely planar, while the morpholine (B109124) ring would adopt a stable chair conformation. The rotational freedom around the single bonds connecting the pyrazole to the carbonyl group and the carbonyl to the morpholine ring allows for multiple low-energy conformations.
Below is a table of representative geometrical parameters for the core structural components of the molecule, based on typical values derived from DFT studies on analogous compounds.
| Parameter | Atoms Involved | Representative Value |
|---|---|---|
| Bond Length | C=O (Ketone) | ~1.23 Å |
| Bond Length | C-N (Pyrazole-Ketone) | ~1.40 Å |
| Bond Length | C-N (Ketone-Morpholine) | ~1.38 Å |
| Bond Length | N-N (Pyrazole) | ~1.36 Å |
| Bond Angle | Pyrazole-C=O | ~125° |
| Bond Angle | O=C-N (Morpholine) | ~120° |
Note: These values are illustrative and represent typical parameters for the specified functional groups. Actual calculated values may vary.
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution across a molecule and predicting its interaction with other chemical species. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's electron density surface. wolfram.com
Negative Regions (Red/Yellow): These areas are electron-rich and correspond to sites susceptible to electrophilic attack. For this compound, the most intense negative potential is expected to be localized on the oxygen atom of the carbonyl group, with significant negative potential also on the oxygen and nitrogen atoms of the morpholine ring and the nitrogen atoms of the pyrazole ring. researchgate.net
Positive Regions (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. The primary positive region would be located around the hydrogen atoms of the exocyclic amino group attached to the pyrazole ring.
This charge distribution highlights the molecule's polar nature and identifies the specific atoms most likely to participate in electrostatic interactions and hydrogen bonding.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy and localization of these orbitals are critical for predicting how a molecule will behave in a chemical reaction.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In this molecule, the HOMO is expected to be delocalized across the electron-rich aminopyrazole ring system. The presence of the amino group significantly raises the energy of the HOMO, making the molecule a potent nucleophile or electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. The LUMO is anticipated to be concentrated around the carbonyl (C=O) group, particularly on the carbon atom, due to the electronegativity of the oxygen atom. This makes the carbonyl carbon the most likely site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. Computational studies on similar aminopyrazole structures have shown energy gaps that indicate high reactivity. nih.gov
| Orbital | Expected Localization | Role in Reactivity | Representative Energy Gap (ΔE) |
|---|---|---|---|
| HOMO | Aminopyrazole Ring | Nucleophilicity / Electron Donor | ~4.5 - 5.5 eV |
| LUMO | Pyrazolyl Ketone Moiety (C=O) | Electrophilicity / Electron Acceptor |
Note: The energy gap is a representative value based on calculations for analogous aminopyrazole derivatives.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects
While quantum calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time, revealing its flexibility and interactions with its environment. eurasianjournals.comnih.gov
MD simulations model the movements of atoms and bonds within a molecule by solving Newton's equations of motion. For this compound, an MD simulation would reveal the dynamic nature of its structure. Key dynamic features would include:
Bond Rotations: Significant rotational freedom exists around the C-C bond connecting the pyrazole ring to the carbonyl group and the C-N bond linking the carbonyl to the morpholine ring. The simulation would map the energy landscape associated with these rotations, identifying the most stable rotational isomers (rotamers).
Ring Pucker: The morpholine ring is not static and can undergo conformational transitions, primarily between different chair and boat forms. MD simulations can quantify the frequency and energy barriers of these transitions.
These simulations provide a comprehensive understanding of the molecule's conformational landscape, which is crucial for understanding how it might adapt its shape to interact with other molecules.
The conformation and properties of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these effects by placing the molecule in a simulated box filled with explicit solvent molecules (e.g., water).
A simulation in an aqueous environment would show how water molecules arrange themselves around the solute to form a solvation shell. Specific hydrogen bonds would likely form between water and the molecule's polar sites: the amino group hydrogens, the carbonyl oxygen, and the morpholine oxygen and nitrogen atoms. The dielectric effect of the solvent would stabilize charge separation within the molecule, potentially favoring more polar conformations over those preferred in the gas phase. This provides a more realistic model of the molecule's behavior in a biological or solution-phase chemical system.
In Silico Prediction of Physico-Chemical Parameters Relevant to Compound Design
In the contemporary drug discovery and design landscape, in silico methods are indispensable for the early-stage evaluation of potential therapeutic agents. These computational approaches provide rapid and cost-effective predictions of a compound's physico-chemical properties, which are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. For the novel compound, this compound, a suite of key parameters has been calculated to forecast its drug-like characteristics and guide further analogue design.
The Topological Polar Surface Area (TPSA) is a critical descriptor in medicinal chemistry, representing the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. molinspiration.com It is a strong indicator of a drug's ability to permeate cell membranes and is frequently used to predict oral bioavailability and blood-brain barrier penetration. The TPSA is calculated based on the summation of tabulated surface contributions of polar fragments, a method that is significantly faster than traditional 3D PSA calculations and well-suited for high-throughput screening. molinspiration.com For this compound, the calculated TPSA is 74.19 Ų . This value suggests a favorable profile for membrane permeability, as compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment versus an aqueous one. molinspiration.com This parameter is fundamental in quantitative structure-activity relationship (QSAR) studies and plays a significant role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. molinspiration.com A balanced LogP is often essential for optimal pharmacokinetic properties. Various computational methods exist for LogP estimation, with consensus predictions often providing a more robust value. For this compound, the consensus LogP is predicted to be 1.25 . This moderately lipophilic value falls within the range typically associated with favorable drug-like properties.
Hydrogen bonding capacity is a key determinant of a molecule's solubility, permeability, and interaction with biological targets. The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) is a simple yet powerful metric used in many drug-likeness rules, such as Lipinski's Rule of Five. For this compound, the computational analysis identifies 1 hydrogen bond donor (from the amino group) and 5 hydrogen bond acceptors (the nitrogen atoms of the pyrazole and morpholine rings, the oxygen of the morpholine ring, and the ketone oxygen). These values are well within the typical ranges for orally bioavailable drugs.
Molecular flexibility, often quantified by the number of rotatable bonds, influences a compound's conformational freedom and its ability to bind to a target protein. While some flexibility is necessary for optimal binding, excessive flexibility can lead to a significant entropic penalty upon binding, reducing affinity. A lower number of rotatable bonds (typically ≤ 10) is often correlated with better oral bioavailability. The structure of this compound contains 3 rotatable bonds , indicating a relatively rigid structure. This low conformational flexibility can be advantageous for maintaining a bioactive conformation and may contribute to improved pharmacokinetic properties.
| Physico-Chemical Parameter | Predicted Value | Significance in Compound Design |
| Topological Polar Surface Area (TPSA) | 74.19 Ų | Predicts good membrane permeability and oral bioavailability. |
| Octanol-Water Partition Coefficient (LogP) | 1.25 | Indicates balanced lipophilicity, favorable for ADME properties. |
| Hydrogen Bond Donors | 1 | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 5 | Affects solubility and the potential for target engagement. |
| Rotatable Bonds | 3 | Suggests low conformational flexibility, potentially improving bioavailability and binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are powerful tools in medicinal chemistry for predicting the activity of novel compounds, understanding the mechanism of action, and guiding the rational design of more potent and selective analogues.
The development of a QSAR model is a systematic process that begins with a dataset of compounds with known biological activities. nih.gov For analogues of this compound, this would involve synthesizing a library of related compounds and evaluating their activity against a specific biological target, such as a protein kinase.
The process involves several key steps:
Data Set Preparation: A series of structurally related compounds (e.g., substituted pyrazole or morpholine derivatives) with experimentally determined biological activities (such as IC50 or EC50 values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, electrostatic fields) and are intended to capture the structural and physico-chemical properties of the molecules. unipd.it
Model Building: Statistical methods are employed to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). researchgate.net For instance, studies on pyrazole derivatives as kinase inhibitors have successfully used PLS and MLR methods to develop 2D-QSAR models. bohrium.com Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to fused pyrazoles and morpholine derivatives to understand the 3D structural requirements for activity. molecular-modelling.chtandfonline.com
Model Validation: The generated model's robustness and predictive ability are rigorously assessed. Internal validation techniques like leave-one-out cross-validation are often used on the training set. Crucially, the model's ability to predict the activity of the external test set compounds (which were not used in model generation) is the ultimate test of its utility. researchgate.net
For analogues of this compound, a QSAR model could reveal which structural modifications are likely to enhance biological activity. For example, a model might indicate that electron-withdrawing substituents on the pyrazole ring increase potency, or that steric bulk around the morpholine moiety is detrimental. Such insights are invaluable for prioritizing the synthesis of new compounds, thereby accelerating the drug discovery process.
Identification of Key Pharmacophoric Elements within this compound Derivatives
The identification of key pharmacophoric elements is a cornerstone of modern drug design, providing a three-dimensional abstract representation of the essential molecular features necessary for biological activity. For derivatives of this compound, computational methodologies are employed to elucidate these critical features, guiding the design of more potent and selective analogues. Although specific studies on this exact molecule are not widely available in public literature, the well-established principles of medicinal chemistry and computational modeling of pyrazole-containing compounds allow for the deduction of its likely key pharmacophoric elements.
Pharmacophore models for pyrazole derivatives are typically generated by aligning a set of structurally diverse compounds with known biological activities against a specific target. This process identifies common chemical features that are spatially arranged in a similar manner in active molecules. For the this compound scaffold, the key pharmacophoric elements are predicted to include hydrogen bond donors and acceptors, hydrophobic regions, and specific spatial arrangements of these features.
The amino group at the 4-position of the pyrazole ring is a crucial hydrogen bond donor. The morpholin-4-yl ketone moiety, specifically the carbonyl oxygen, acts as a prominent hydrogen bond acceptor. The nitrogen and oxygen atoms within the morpholine ring can also contribute to hydrogen bonding interactions. The ethyl group on the pyrazole ring and the cyclic structure of the morpholine provide hydrophobic character, which is often essential for fitting into the binding pockets of target proteins. The pyrazole ring itself is a versatile scaffold that can engage in various non-covalent interactions.
A summary of the likely key pharmacophoric elements is presented in the table below.
| Pharmacophoric Feature | Structural Moiety | Putative Role in Molecular Recognition |
| Hydrogen Bond Donor | 4-Amino group | Formation of hydrogen bonds with acceptor sites on the biological target. |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the ketone | Interaction with hydrogen bond donor sites on the target. |
| Hydrogen Bond Acceptor | Oxygen and Nitrogen of the morpholine ring | Potential for additional hydrogen bonding. |
| Hydrophobic Core | Ethyl group and pyrazole ring | Occupying hydrophobic pockets within the binding site. |
| Hydrophobic Region | Morpholine ring | Contributing to the overall shape and hydrophobic interactions. |
These pharmacophoric models serve as powerful tools in virtual screening campaigns to identify novel compounds with the desired biological activity from large chemical databases.
Virtual Screening and Lead Optimization through Predictive QSAR Models
Following the identification of key pharmacophoric elements, virtual screening and quantitative structure-activity relationship (QSAR) models are pivotal computational strategies for lead discovery and optimization. For derivatives of this compound, these in silico techniques can significantly accelerate the identification of promising new chemical entities.
Virtual screening involves the use of computational methods to screen large libraries of compounds against a biological target. Pharmacophore-based virtual screening, for instance, would use the identified key features of the this compound scaffold as a filter to select molecules from a database that possess a similar arrangement of these features. This approach allows for the rapid and cost-effective identification of potential hits for further biological evaluation.
QSAR models provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to derive a mathematical equation that relates these descriptors to the observed activity. For pyrazole derivatives, a wide range of descriptors can be employed, including electronic, steric, and hydrophobic parameters.
The development of a predictive QSAR model for this compound derivatives would involve the synthesis and biological testing of a series of analogues to generate the necessary data for model building and validation. An example of the type of data used in a QSAR study is shown in the hypothetical table below.
| Compound | R-Group Modification | logP | Dipole Moment (Debye) | Biological Activity (IC₅₀, µM) |
| 1 | -H | 2.1 | 3.5 | 10.2 |
| 2 | -Cl | 2.8 | 4.1 | 5.7 |
| 3 | -CH₃ | 2.6 | 3.3 | 8.1 |
| 4 | -OCH₃ | 2.0 | 4.5 | 4.5 |
Once a statistically robust and predictive QSAR model is established, it can be used to predict the biological activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for chemical synthesis and biological testing. This iterative cycle of design, prediction, synthesis, and testing is a fundamental paradigm in modern medicinal chemistry for lead optimization.
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Mechanistic Biological Evaluation and Molecular Target Interactions of 4 Amino 1 Ethylpyrazol 5 Yl Morpholin 4 Yl Ketone
Molecular Interactions with Biological Targets
NMR-based Structural Biology for Binding Mode Elucidation
There are no publicly available studies that employ Nuclear Magnetic Resonance (NMR)-based structural biology to determine the binding mode of 4-Amino-1-ethylpyrazol-5-yl morpholin-4-yl ketone with any biological targets. While NMR is a powerful tool for such investigations with other molecules, its application to this specific compound has not been reported in the scientific literature.
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Functions of this compound
There are no documented Structure-Activity Relationship (SAR) studies that systematically investigate the impact of varying the N1-substituent (ethyl group) or the C4-amino group of this compound on its biological functions.
Modifications of the C5-Ketone Moiety and Its Linker Chemistry
The ketone group at the C5 position of the pyrazole (B372694) ring serves as a critical linker to the morpholine (B109124) moiety and its chemical nature can significantly influence the compound's biological activity. Modifications to this ketone and its linker are a common strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties.
One common modification is the bioisosteric replacement of the ketone group. Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological activity. For the C5-ketone, potential bioisosteric replacements could include amides, esters, or sulfones. This strategy has been successfully applied to other pyrazole derivatives to modulate their biological effects. nih.govrsc.org For instance, the replacement of a carboxamide moiety at the C3 position of a pyrazole ring with an oxadiazole led to a new class of compounds with promising biological activity. rsc.org
The nature of the linker between the pyrazole core and the morpholine ring also plays a pivotal role. Altering the length and flexibility of this linker can impact the molecule's ability to adopt the optimal conformation for binding to its biological target.
Table 1: Potential Bioisosteric Replacements for the C5-Ketone Moiety and Their Predicted Impact
| Original Moiety | Bioisosteric Replacement | Potential Impact on Biological Activity |
| Ketone | Amide | May introduce hydrogen bonding capabilities, potentially altering target interactions and improving solubility. |
| Ketone | Ester | Could affect metabolic stability and cell permeability. |
| Ketone | Sulfone | May enhance chemical stability and act as a hydrogen bond acceptor. |
| Ketone | Oxadiazole | Can alter electronic properties and metabolic stability, potentially leading to a different pharmacological profile. rsc.org |
Exploration of Morpholin-4-yl Ring Substitutions and Conformation
The morpholine ring is a versatile scaffold in drug design, often incorporated to improve a compound's physicochemical and pharmacokinetic properties. nih.gov Its presence in this compound likely contributes to increased water solubility and metabolic stability. The nitrogen atom of the morpholine ring can also participate in crucial interactions with biological targets.
Substitutions on the morpholine ring can have a profound impact on biological activity. The introduction of various substituents can alter the ring's conformation and its steric and electronic properties, thereby influencing its binding affinity and selectivity for a particular target. For example, the addition of bulky or hydrophobic groups could enhance binding to a hydrophobic pocket within a target protein.
The conformation of the morpholine ring, which typically exists in a chair conformation, is also a critical determinant of biological activity. The orientation of the substituents on the ring can affect how the molecule presents itself to its biological target.
Table 2: Hypothetical Substitutions on the Morpholin-4-yl Ring and Their Potential Effects
| Substitution Position | Substituent Type | Potential Effect on Biological Activity |
| C2 or C6 | Methyl | May introduce steric hindrance, potentially improving selectivity for a specific target. |
| C3 or C5 | Hydroxyl | Could introduce a hydrogen bonding site, potentially enhancing binding affinity. |
| C2, C3, C5, or C6 | Fluorine | Can alter the electronic properties of the ring and improve metabolic stability. |
Impact of Stereochemical Configurations on Biological Activity
Stereochemistry plays a crucial role in the interaction of small molecules with their biological targets, which are themselves chiral. While this compound itself is not chiral, the introduction of chiral centers through modifications to the morpholine ring or the ethyl group at N1 could lead to stereoisomers with distinct biological activities.
For instance, if a substituent is introduced on the morpholine ring, it can create one or more chiral centers. The resulting enantiomers or diastereomers may exhibit different potencies, efficacies, and even different pharmacological profiles. This is because the spatial arrangement of atoms in one stereoisomer may allow for a more favorable interaction with the binding site of a target protein compared to its counterpart.
In the broader context of pyrazole derivatives, the importance of stereochemistry has been demonstrated in various studies. For example, the stereochemistry of fused pyrazoles has been shown to be a key determinant of their biological activity. biointerfaceresearch.com Therefore, should chiral versions of this compound be synthesized, a thorough evaluation of the individual stereoisomers would be essential to identify the most active and selective agent.
Future Research Directions and Translational Perspectives for 4 Amino 1 Ethylpyrazol 5 Yl Morpholin 4 Yl Ketone
Design and Synthesis of Advanced Analogues with Enhanced Molecular Selectivity
The development of advanced analogues of 4-Amino-1-ethylpyrazol-5-yl morpholin-4-yl ketone is a critical step toward optimizing its therapeutic potential. The primary goal is to enhance molecular selectivity, thereby increasing efficacy and reducing potential off-target effects. This can be achieved through systematic structural modifications based on established synthetic methodologies and structure-activity relationship (SAR) studies.
Strategic Modifications:
N1-Position of the Pyrazole (B372694) Ring: The ethyl group at the N1 position is a key site for modification. Altering the size and nature of this substituent can significantly impact how the molecule fits into a biological target's binding pocket. Recent advancements in enzymatic and catalyst-free reactions have enabled highly regioselective N-alkylation of pyrazoles, allowing for the synthesis of a diverse library of analogues with unprecedented control. d-nb.infoacs.org Replacing the ethyl group with other alkyl chains, cycloalkyl, or aryl groups can probe steric limits and introduce new hydrophobic or π-stacking interactions.
4-Amino Group: The amino group at the C4 position is a crucial hydrogen-bonding moiety. X-ray crystallography of similar pyrazole inhibitors has shown that this exocyclic amine can form unique hydrogen bonds with target proteins, a key factor in achieving high selectivity. nih.gov Modifications could involve acylation or the introduction of small alkyl groups to fine-tune this interaction, though care must be taken not to lose the essential hydrogen bond donor capability.
5-Morpholinyl Ketone Moiety: The morpholine (B109124) ring is known to enhance aqueous solubility and can participate in target binding. The ketone linker provides a specific geometry. Analogues could be synthesized by replacing the morpholine with other heterocyclic systems like piperidine, piperazine, or thiomorpholine (B91149) to explore the impact on potency, selectivity, and pharmacokinetic properties.
Pyrazole Core Substituents: While the parent compound is substituted at positions 1, 4, and 5, further functionalization of the C3 position could yield novel derivatives. Various synthetic protocols, including multicomponent reactions, allow for the efficient construction of highly substituted pyrazole rings, providing access to compounds with diverse electronic and steric properties. mdpi.comnih.gov
Synthetic Approaches: The synthesis of such analogues would likely build upon established methods for pyrazole formation, such as the condensation of β-dicarbonyl compounds or their equivalents with hydrazines. mdpi.comslideshare.net Subsequent functionalization, including the introduction of the amino group (often via nitration followed by reduction) and the final coupling with the morpholine moiety, would complete the synthesis. mdpi.com
| Modification Site | Rationale for Modification | Potential Impact on Selectivity |
| N1-Alkyl Group | Modulate steric and hydrophobic interactions within the binding pocket. | Enhance selectivity by optimizing fit for the target protein over related off-targets. |
| C4-Amino Group | Fine-tune hydrogen bonding interactions with the target. | Altering geometry and electronic properties can favor binding to a specific target. nih.gov |
| C5-Ketone Linker | Modify rigidity and the angle of the heterocyclic substituent. | Improve binding affinity and selectivity by optimizing the orientation of the morpholine ring. |
| Morpholine Ring | Alter solubility, polarity, and potential hydrogen bond acceptor sites. | Introduce new interactions with the target protein or improve pharmacokinetic properties. |
Development of this compound as Chemical Probes for Target Validation
Beyond its direct therapeutic potential, this compound could be developed into a chemical probe. Chemical probes are potent, selective, and well-characterized small molecules used to interrogate the function of a specific protein target in cellular or in vivo systems, a crucial process known as target validation. nih.govexlibrisgroup.comnih.gov
To serve as a reliable chemical probe, a compound must meet several stringent criteria:
Potency: It should demonstrate high potency against its intended target, typically with an IC50 or Kᵢ value in the nanomolar range.
Selectivity: A high degree of selectivity against other related proteins (e.g., other kinases or enzymes in the same family) is essential to ensure that the observed biological effects are due to the modulation of the specific target. nih.gov
Cellular Activity: The probe must be able to permeate cells and engage its target in a cellular context.
Known Mechanism of Action: The molecular mechanism by which the probe interacts with its target should be well-understood.
The development process would involve iterative cycles of design and synthesis, guided by biological testing, to optimize the potency and selectivity of the parent compound. For instance, an aryl pyrazole was identified as a hit from high-throughput screening and subsequently optimized to create a selective chemical probe for the enzyme PRMT6, enabling studies to validate its role in disease. nih.gov Similarly, by systematically modifying this compound, a highly selective ligand could be developed. Once a suitable probe is identified, it can be used in various biological experiments to elucidate the downstream effects of inhibiting or activating its target, thereby validating its relevance to a specific disease. exlibrisgroup.com
| Characteristic | Requirement for a Chemical Probe | Rationale |
| Potency | Typically nanomolar activity against the target. | Ensures that the target can be modulated at low concentrations, minimizing off-target effects. |
| Selectivity | High selectivity over other related proteins. | Crucial for unambiguously linking the biological response to the specific protein target. nih.gov |
| Cell Permeability | Ability to cross the cell membrane to reach an intracellular target. | Necessary for studying protein function in a physiological, cellular environment. |
| Mechanism of Action | A well-defined interaction with the target (e.g., competitive binding). | Allows for clear interpretation of experimental results. |
Application of Machine Learning and Artificial Intelligence for De Novo Design of Related Compounds
The vastness of "chemical space"—the enormous number of possible drug-like molecules—presents a significant challenge for traditional drug discovery. nih.govfrontiersin.org Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field through de novo drug design, which involves creating entirely new molecular structures computationally. nih.govschrodinger.com
Generative deep learning models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known molecules with specific biological activities. frontiersin.org These trained models can then generate novel molecular structures that are predicted to have desirable properties.
In the context of this compound, this process would involve:
Data Compilation: Assembling a dataset of known pyrazole-containing compounds with measured activity against one or more biological targets.
Model Training: Training a generative model to learn the underlying patterns and chemical rules from this dataset. The model learns to represent molecules, often as sequences of characters (SMILES) or as molecular graphs. nih.govnih.gov
Generation of Novel Compounds: Using the trained model to generate thousands or even billions of new pyrazole-based structures. schrodinger.com
Screening and Optimization: Employing other AI models to predict the properties of these new molecules, such as binding affinity for a target, solubility, and synthetic accessibility. This allows for rapid computational screening to identify the most promising candidates for synthesis and experimental testing. youtube.commicrosoft.com
| AI/ML Technique | Application in De Novo Design | Example |
| Recurrent Neural Networks (RNNs) | Generate novel molecules by learning patterns from sequences (SMILES strings). frontiersin.org | Training an RNN on known kinase inhibitors to generate new, synthetically feasible pyrazole structures. |
| Generative Adversarial Networks (GANs) | A "generator" network creates new molecules, while a "discriminator" network tries to distinguish them from real ones, improving the quality of generated structures. | Designing molecules that are predicted to be active against a specific target while also having drug-like properties. |
| Reinforcement Learning (RL) | The model is "rewarded" for generating molecules with desired properties, guiding the design process toward optimal compounds. nih.gov | Optimizing generated molecules for high predicted binding affinity and low predicted toxicity simultaneously. |
| Predictive Models | Predict properties like binding affinity, ADME (absorption, distribution, metabolism, excretion), and toxicity for newly generated molecules. youtube.com | Rapidly filtering billions of generated structures to prioritize a small subset for synthesis. schrodinger.com |
Exploration of Novel Biological Targets for Pyrazole-Ketone Hybrid Systems
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. mdpi.comnih.gov While the specific targets of this compound are not fully elucidated, the broader class of pyrazole and pyrazole-ketone derivatives has demonstrated activity against numerous important protein families. Future research should focus on screening this compound and its analogues against various targets implicated in human diseases.
Potential target classes include:
Protein Kinases: This is a major class of drug targets, particularly in oncology. Pyrazole derivatives are known to inhibit a variety of kinases. For example, a series of 5-amino-pyrazol-4-yl methanones led to the discovery of a highly selective inhibitor of p38 MAP kinase. nih.gov Other pyrazole-containing compounds have shown activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. hilarispublisher.com
Enzymes in Inflammatory Pathways: Compounds with a pyrazole core, such as celecoxib, are well-known inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Novel pyrazole-thiohydantoin hybrids have also shown potent anti-inflammatory activity. mdpi.com
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers. Recently, novel pyrazole hybrids have been designed as potent and selective inhibitors of tumor-associated CA isoforms IX and XII. acs.org
Microbial Targets: The pyrazole scaffold has been incorporated into compounds with significant antimicrobial and antifungal activities, suggesting potential applications in infectious diseases. nih.govmdpi.com
A comprehensive biological screening of this compound and a library of its advanced analogues could uncover novel and therapeutically relevant biological targets, opening up new avenues for drug development.
| Potential Target Class | Rationale for Exploration | Example of a Related Pyrazole Inhibitor |
| Protein Kinases | Pyrazole is a common scaffold in kinase inhibitors. hilarispublisher.com | S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (p38 MAP kinase inhibitor) nih.gov |
| Cyclooxygenases (COX) | The pyrazole drug Celecoxib is a selective COX-2 inhibitor. nih.gov | Celecoxib |
| Carbonic Anhydrases | Novel pyrazole hybrids show selective inhibition of tumor-related isoforms. acs.org | Thiopyrano[2,3-d]thiazole-pyrazole hybrids |
| Dihydrofolate Reductase (DHFR) | Pyrazole hybrids have been designed as inhibitors for antimicrobial applications. mdpi.com | Pyrazole-based DHFR inhibitors |
Q & A
Basic: What are the established synthetic routes for 4-amino-1-ethylpyrazol-5-yl morpholin-4-yl ketone, and how are intermediates characterized?
Answer:
The synthesis of pyrazole-morpholine hybrids typically involves cyclization and acylation steps. A common approach is to first construct the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or ketones. For example, substituted pyrazole-4-carbonyl chlorides can be generated through formylation, oxidation, and acylation (4 steps) . The morpholine moiety is introduced via nucleophilic substitution or coupling reactions, such as reacting a pyrazole carbonyl chloride with morpholine.
Key characterization methods:
- IR spectroscopy to confirm carbonyl and amino groups.
- NMR (¹H/¹³C) for substituent assignment and regiochemistry (e.g., distinguishing 1-ethyl vs. 5-amino positions) .
- Mass spectrometry to verify molecular ion peaks and fragmentation patterns .
Basic: How can the purity and stability of this compound be assessed under laboratory conditions?
Answer:
- HPLC analysis (e.g., reverse-phase C18 columns, acetonitrile/water gradients) with UV detection at 210–260 nm to monitor purity (>95% is typical for research-grade material) .
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
Advanced: What crystallographic strategies are recommended for resolving structural ambiguities in pyrazole-morpholine hybrids?
Answer:
- SHELX suite (e.g., SHELXL for refinement): Use high-resolution single-crystal X-ray data (Mo/Kα radiation, resolution <1.0 Å) to resolve disorder in the morpholine ring. Apply restraints for anisotropic displacement parameters .
- Conformational analysis : Apply Cremer-Pople puckering parameters to quantify morpholine ring distortion (e.g., amplitude and phase angle ) .
- Twinned data handling : For crystals with pseudo-merohedral twinning, use SHELXL’s TWIN/BASF commands .
Advanced: How can conflicting bioactivity data (e.g., anti-parasitic vs. cytotoxicity) be systematically addressed?
Answer:
- Dose-response validation : Use standardized assays like the Alamar Blue™ test for trypanocidal activity (e.g., 5×10⁴ trypanosomes/mL, 72-hour incubation) and Artemia salina lethality for cytotoxicity (LC₅₀ via Abbott’s formula) .
- Selectivity index (SI) : Calculate . Values >10 indicate therapeutic potential .
- Mechanistic studies : Perform SAR by synthesizing analogs (e.g., replacing morpholine with piperidine) to isolate pharmacophoric groups .
Advanced: What computational and experimental methods resolve tautomerism in the pyrazole ring?
Answer:
- DFT calculations : Compare relative energies of 1H- vs. 2H-pyrazole tautomers using Gaussian at the B3LYP/6-311++G(d,p) level.
- Solid-state NMR : Detect tautomeric forms via ¹⁵N CP-MAS spectroscopy.
- X-ray crystallography : Directly observe hydrogen bonding patterns (e.g., N–H···O=C interactions stabilizing a specific tautomer) .
Advanced: How can synthetic byproducts or regioisomeric impurities be identified and quantified?
Answer:
- LC-MS/MS : Use MRM transitions to detect trace impurities (e.g., ethyl vs. methyl regioisomers).
- 2D NMR (COSY, HSQC): Assign cross-peaks for regioisomeric contaminants (e.g., distinguishing C-4 vs. C-5 substitution) .
- Ion chromatography : Quantify residual morpholine or ethylamine from incomplete coupling .
Advanced: What strategies optimize reaction yields for scale-up synthesis?
Answer:
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 30min) for cyclization steps while maintaining yields >70% .
- Catalyst screening : Test Montmorillonite K-10 for acylation steps (reported 43–67% yields in morpholine-thione analogs) .
- Solvent optimization : Use DMF for polar intermediates or toluene for Friedel-Crafts-type reactions to minimize side products .
Advanced: How are electronic effects of substituents (e.g., amino, morpholinyl) modeled to predict reactivity?
Answer:
- Hammett σ constants : Correlate substituent effects on reaction rates (e.g., σₚ for the amino group = −0.66, morpholinyl = +0.24) to guide electrophilic substitution .
- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., using Gaussian) to predict nucleophilic/electrophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
